molecular formula C20H29F3N2O4 B564547 N-Boc Fluvoxamine-d3 CAS No. 1185235-90-8

N-Boc Fluvoxamine-d3

Cat. No.: B564547
CAS No.: 1185235-90-8
M. Wt: 421.5 g/mol
InChI Key: AWASKHZMVXXGIR-HSZHRYAASA-N
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Description

N-Boc Fluvoxamine-d3 is a deuterated derivative of N-Boc Fluvoxamine, which is a selective serotonin reuptake inhibitor. The compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C20H26D3F3N2O4, and it has a molecular weight of 421.47 .

Scientific Research Applications

N-Boc Fluvoxamine-d3 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Employed in metabolic studies to trace the metabolic pathways of fluvoxamine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fluvoxamine.

    Industry: Applied in the quality control of pharmaceutical products containing fluvoxamine

Mechanism of Action

Target of Action

N-Boc Fluvoxamine-d3 is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine and its derivatives is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Fluvoxamine and its derivatives, including this compound, inhibit the reuptake of serotonin by binding to the SERT. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The increased serotonin levels in the synaptic cleft can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, among other functions. Therefore, increasing its availability can have various downstream effects, such as improved mood in patients with depression .

Pharmacokinetics

Fluvoxamine, the parent compound, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours .

Result of Action

The result of the action of this compound is likely similar to that of Fluvoxamine, given their structural similarity. Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled with care to prevent spills, splashes, or inhaling fumes or dust . It should be used in well-ventilated spaces to reduce vapor or gas exposure . These factors, along with others such as temperature and pH, can affect the compound’s action and stability.

Safety and Hazards

Specific safety and hazard information for N-Boc Fluvoxamine-d3 is not provided in the available resources. For safe handling, standard laboratory practices should be followed, and Material Safety Data Sheets (MSDS) should be referred to when available .

Biochemical Analysis

Cellular Effects

The cellular effects of N-Boc Fluvoxamine-d3 are not well-studied. Fluvoxamine, the parent compound, has been shown to have significant effects on cellular processes. It is a selective serotonin reuptake inhibitor (SSRI) and has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .

Molecular Mechanism

Fluvoxamine, the parent compound, has been shown to block the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) of the neuronal membrane, enhancing actions of serotonin on 5HT1A autoreceptors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Fluvoxamine have shown that it has significant effects over time. For instance, early treatment with Fluvoxamine has been shown to reduce the risk of clinical deterioration in symptomatic outpatients with COVID-19 .

Dosage Effects in Animal Models

Studies on Fluvoxamine have shown that it has significant effects in animal models .

Metabolic Pathways

Fluvoxamine, the parent compound, is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine .

Transport and Distribution

Fluvoxamine, the parent compound, is known to be extensively metabolized in the liver .

Subcellular Localization

Fluvoxamine, the parent compound, is known to exert its effects primarily in the neuronal membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Fluvoxamine-d3 involves the protection of the amine group of fluvoxamine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. The reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The deuterium atoms are introduced through the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc Fluvoxamine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine derivatives with additional oxygen-containing functional groups, while reduction may produce deprotected amine forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is crucial.

Properties

CAS No.

1185235-90-8

Molecular Formula

C20H29F3N2O4

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate

InChI

InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3

InChI Key

AWASKHZMVXXGIR-HSZHRYAASA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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